molecular formula C14H16N4O2S B13805187 Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- CAS No. 60176-50-3

Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)-

Cat. No.: B13805187
CAS No.: 60176-50-3
M. Wt: 304.37 g/mol
InChI Key: YAIBAVOAJXREBH-UHFFFAOYSA-N
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Description

Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- is a synthetic organic compound with the molecular formula C14-H16-N4-O2-S This compound is characterized by the presence of a urea moiety linked to an imidazole ring through a thioacetyl group The imidazole ring is further substituted with a phenyl group, making it a complex and unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their sequential reaction to form the final product. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioacetyl group to a thiol or a sulfide.

    Substitution: The imidazole ring can undergo substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of both the urea and imidazole moieties provides a versatile platform for further modifications and applications in various fields.

Properties

CAS No.

60176-50-3

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(ethylcarbamoyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C14H16N4O2S/c1-2-15-13(20)17-12(19)10-21-14-16-8-9-18(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,15,17,19,20)

InChI Key

YAIBAVOAJXREBH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=CC=C2

Origin of Product

United States

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